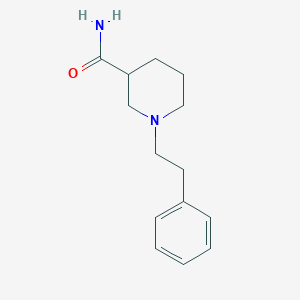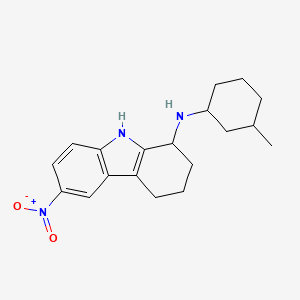![molecular formula C14H18ClNO B5180999 1-[(4-chlorophenyl)acetyl]-2-methylpiperidine](/img/structure/B5180999.png)
1-[(4-chlorophenyl)acetyl]-2-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-chlorophenyl)acetyl]-2-methylpiperidine, also known as Sufentanil, is a synthetic opioid analgesic drug that is used for pain management in surgical procedures and chronic pain management. It is a potent and highly selective μ-opioid receptor agonist, which means it binds to the μ-opioid receptor in the brain and spinal cord to produce its analgesic effects. Sufentanil is a Schedule II controlled substance in the United States due to its high potential for abuse and dependence.
Wirkmechanismus
1-[(4-chlorophenyl)acetyl]-2-methylpiperidine binds to the μ-opioid receptor in the brain and spinal cord, which results in the inhibition of pain signals. This leads to analgesia, sedation, and euphoria. 1-[(4-chlorophenyl)acetyl]-2-methylpiperidine also activates the reward pathway in the brain, which can lead to addiction and dependence.
Biochemical and Physiological Effects
1-[(4-chlorophenyl)acetyl]-2-methylpiperidine has several biochemical and physiological effects, including respiratory depression, bradycardia, hypotension, and nausea. It can also cause drowsiness, confusion, and hallucinations. 1-[(4-chlorophenyl)acetyl]-2-methylpiperidine has a high potential for abuse and dependence, and can lead to respiratory arrest and death if taken in high doses.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-chlorophenyl)acetyl]-2-methylpiperidine is commonly used in laboratory experiments due to its high potency and selectivity for the μ-opioid receptor. It is often used to study the mechanisms of opioid receptor activation and the development of tolerance and dependence. However, the use of 1-[(4-chlorophenyl)acetyl]-2-methylpiperidine in laboratory experiments is limited by its potential for abuse and dependence, and the need for strict safety protocols.
Zukünftige Richtungen
There are several future directions for the research and development of 1-[(4-chlorophenyl)acetyl]-2-methylpiperidine. One area of research is the development of new opioids that have reduced potential for abuse and dependence. Another area of research is the development of new formulations of 1-[(4-chlorophenyl)acetyl]-2-methylpiperidine that have longer duration of action and reduced side effects. Additionally, research is needed to better understand the mechanisms of opioid receptor activation and the development of tolerance and dependence.
Synthesemethoden
The synthesis of 1-[(4-chlorophenyl)acetyl]-2-methylpiperidine involves several steps, including the reaction of 4-chlorobenzoyl chloride with 2-methylpiperidine to form 1-(4-chlorobenzoyl)-2-methylpiperidine, which is then reacted with methyl magnesium bromide to form 1-[(4-chlorophenyl)acetyl]-2-methylpiperidine. The final product is purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
1-[(4-chlorophenyl)acetyl]-2-methylpiperidine has been extensively studied for its use in pain management, particularly in surgical procedures. It has been found to be more potent than other opioids such as fentanyl and morphine, with a faster onset and shorter duration of action. 1-[(4-chlorophenyl)acetyl]-2-methylpiperidine has also been studied for its use in chronic pain management, such as in cancer patients.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-1-(2-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-11-4-2-3-9-16(11)14(17)10-12-5-7-13(15)8-6-12/h5-8,11H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIZHQQNZBVMDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-(2-methylpiperidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B5180925.png)
![N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-4-(1-methyl-1H-1,2,4-triazol-5-yl)-2-pyrimidinamine trifluoroacetate](/img/structure/B5180938.png)


![3-amino-6-methyl-2-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5180955.png)
![4-[(4-benzyl-1-piperazinyl)carbonothioyl]-N,N-dimethylaniline](/img/structure/B5180959.png)
![2-(3-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5180969.png)
![N-[4-(1,3-benzothiazol-2-ylthio)-3-chlorophenyl]-3,5-dichloro-2-hydroxybenzamide](/img/structure/B5180972.png)
![N-[3-(2-furyl)phenyl]-1-(3-isoxazolylmethyl)-4-piperidinecarboxamide](/img/structure/B5180983.png)

![4-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(2-thienylmethyl)butanamide](/img/structure/B5180993.png)
![1-benzyl-5-(3-chlorophenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5181005.png)

![(6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5181012.png)